molecular formula C17H15N3 B14654941 4-Methyl-N,6-diphenylpyrimidin-2-amine CAS No. 50324-46-4

4-Methyl-N,6-diphenylpyrimidin-2-amine

Cat. No.: B14654941
CAS No.: 50324-46-4
M. Wt: 261.32 g/mol
InChI Key: HVEIBZKWEVAKOW-UHFFFAOYSA-N
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Description

4-Methyl-N,6-diphenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N,6-diphenylpyrimidin-2-amine typically involves the reaction of substituted acetophenone with substituted benzaldehydes or naphthylaldehydes in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol solution and stirred at room temperature for approximately 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-N,6-diphenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N,6-diphenylpyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the arrest of the cell cycle and induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Similar in structure but lacks the methyl group at the 4-position.

    N-Butyl-4,6-diphenylpyrimidin-2-amine: Contains a butyl group instead of a methyl group.

    4-Methyl-6-phenylpyrimidin-2-amine: Similar but has only one phenyl group.

Uniqueness

4-Methyl-N,6-diphenylpyrimidin-2-amine is unique due to the presence of both a methyl group at the 4-position and two phenyl groups at the 6-position. This specific substitution pattern contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

50324-46-4

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

4-methyl-N,6-diphenylpyrimidin-2-amine

InChI

InChI=1S/C17H15N3/c1-13-12-16(14-8-4-2-5-9-14)20-17(18-13)19-15-10-6-3-7-11-15/h2-12H,1H3,(H,18,19,20)

InChI Key

HVEIBZKWEVAKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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